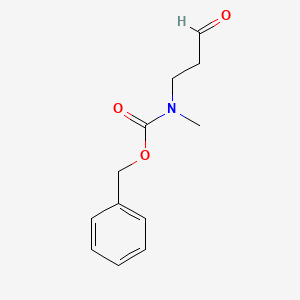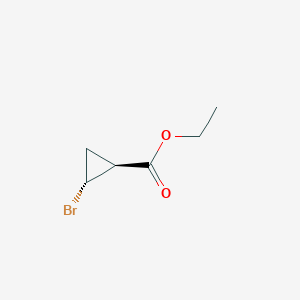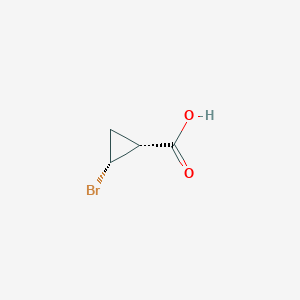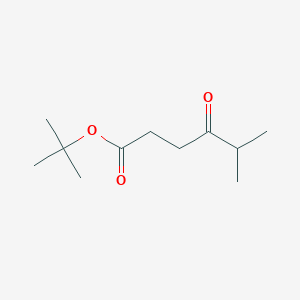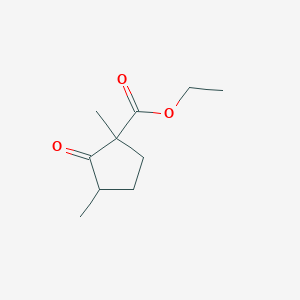
Ethyl (1R,2R)-2-bromocyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,2R)-2-bromocyclopropane-1-carboxylate is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a cyclopropane ring, which is further connected to a carboxylic acid ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Ethyl (1R,2R)-2-bromocyclopropane-1-carboxylate typically involves the bromination of cyclopropanecarboxylic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the selective formation of the cis isomer. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a solvent and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
Ethyl (1R,2R)-2-bromocyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid ethyl ester by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products under specific conditions.
Scientific Research Applications
Ethyl (1R,2R)-2-bromocyclopropane-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-2-bromocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropane ring provides a strained structure that can undergo ring-opening reactions under certain conditions, facilitating the formation of various products .
Comparison with Similar Compounds
Ethyl (1R,2R)-2-bromocyclopropane-1-carboxylate can be compared with other similar compounds, such as:
trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester: The trans isomer has different spatial arrangement of atoms, leading to distinct chemical properties.
cis-2-Chloro-cyclopropanecarboxylic acid ethyl ester: The chlorine analog exhibits different reactivity due to the presence of a chlorine atom instead of bromine.
cis-2-Iodo-cyclopropanecarboxylic acid ethyl ester: The iodine analog has different chemical behavior due to the larger size and different electronegativity of iodine compared to bromine.
Properties
IUPAC Name |
ethyl (1R,2R)-2-bromocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZVRBIIIQJYQT-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
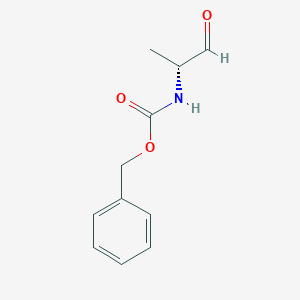
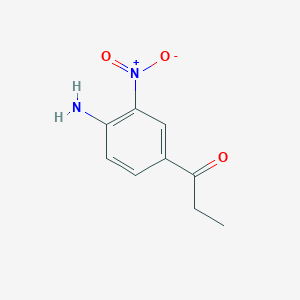
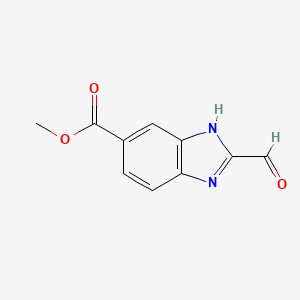
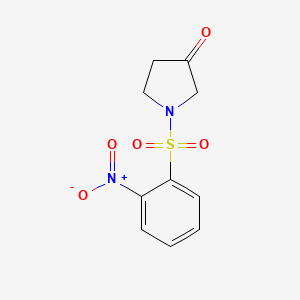
![[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8185538.png)

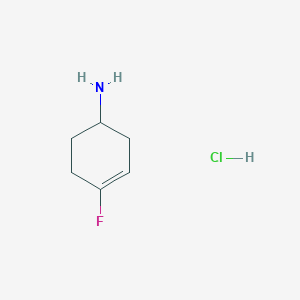
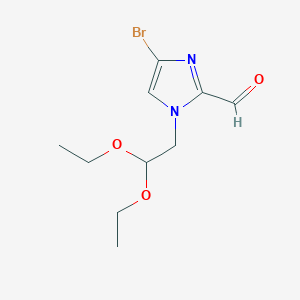
![Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185569.png)
